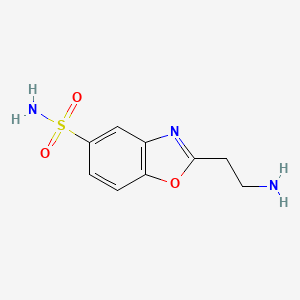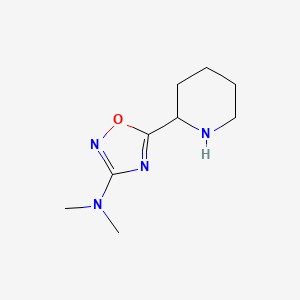
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound “3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole” is an organic molecule that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The molecule also contains a bromo, fluoro, and chloromethyl substituents attached to the phenyl and oxadiazole rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the various substituents. The electron-withdrawing nature of the halogens (bromine, fluorine, and chlorine) could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the halogen substituents. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The halogens could potentially be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the halogens could increase its molecular weight and possibly influence its solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Antimicrobial Agents : A study by Parikh and Joshi (2014) synthesized a series of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole. These compounds were evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The study found that the presence of fluorine atoms notably enhanced the antimicrobial properties of these compounds (Parikh & Joshi, 2014).
Optical Nonlinearity : Chandrakantha et al. (2011) conducted a study on a series of 1,3,4-oxadiazole derivatives, focusing on their nonlinear optical properties. These compounds showed potential applications in optoelectronics, particularly for optical limiting at certain wavelengths (Chandrakantha et al., 2011).
Anti-convulsant and Anti-inflammatory Activities : Bhat et al. (2016) synthesized new 1,3,4-oxadiazole derivatives and evaluated them for anti-convulsant and anti-inflammatory activities. The study also included molecular docking studies, which indicated that these compounds could be good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Insecticidal Activities : Shi et al. (2000) explored the insecticidal activities of novel 1,3,4-oxadiazole derivatives. These compounds, including 2-fluorophenyl-5-aryl-1,3,4-oxadiazoles, were tested against armyworms, demonstrating significant insecticidal properties (Shi et al., 2000).
Anticancer Agents : Vinayak et al. (2017) designed and synthesized novel amine derivatives of 1,3,4-oxadiazole compounds, screening them for anticancer activity against various human cancer cell lines. Some compounds showed high cytotoxicity, indicating their potential as anticancer agents (Vinayak et al., 2017).
Antibacterial and Antifungal Activities : Karthikeyan et al. (2008) synthesized a series of 1,3,4-oxadiazoles, including compounds with 2,4-dichloro-5-fluorophenyl moieties. These compounds were screened for their antibacterial and antifungal activities, with some showing very good antimicrobial activity (Karthikeyan et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2O/c10-5-1-2-6(7(12)3-5)9-13-8(4-11)15-14-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUQTOUEZXQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



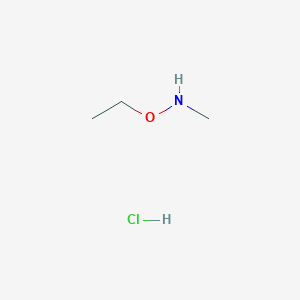
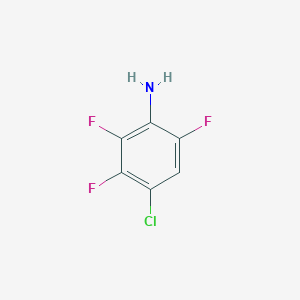
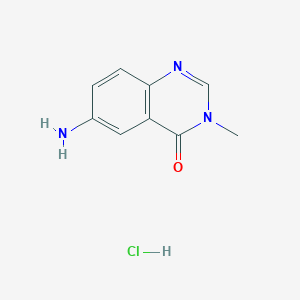
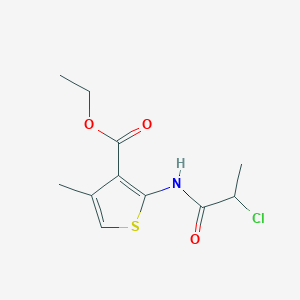
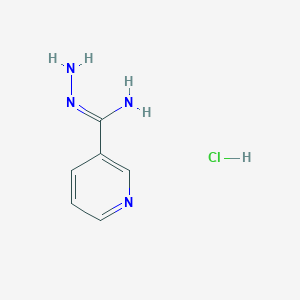
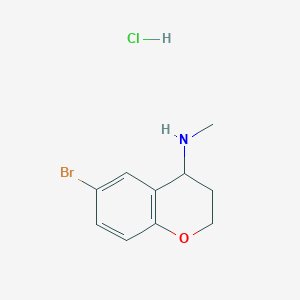
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)
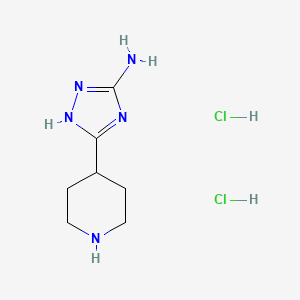
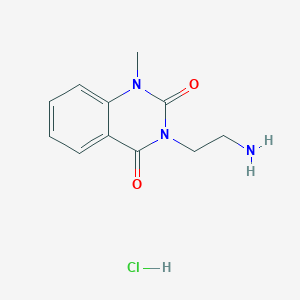
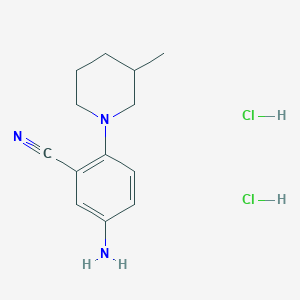

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)
